molecular formula C15H11Cl2F5O2 B1232568 Fenfluthrin CAS No. 67640-23-7

Fenfluthrin

Cat. No.: B1232568
CAS No.: 67640-23-7
M. Wt: 389.1 g/mol
InChI Key: YATDSXRLIUJOQN-SVRRBLITSA-N
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Biological Activity

Fenfluthrin is a synthetic pyrethroid insecticide known for its efficacy in controlling various insect pests, particularly in agricultural and public health contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, resistance patterns, and toxicological implications based on diverse research findings.

Chemical Structure and Properties

This compound is chemically classified as 2,3,5,6-tetrafluorobenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. Its structure contributes to its volatility and effectiveness as an insecticide. The presence of multiple fluorine atoms enhances its lipophilicity, allowing for better penetration through insect cuticles.

This compound exerts its biological effects primarily by targeting voltage-gated sodium channels (VGSCs) in the nervous system of insects. By binding to these channels, this compound disrupts normal nerve impulse transmission, leading to paralysis and death in susceptible insect species. Research indicates that this compound's activity is comparable to other widely used pyrethroids like permethrin and deltamethrin .

Table 1: Comparison of Biological Activity Among Pyrethroids

PyrethroidMechanism of ActionEfficacy (µg/cm²)Resistance Level
This compoundVGSC modulation0.25Moderate
PermethrinVGSC modulation0.20High
DeltamethrinVGSC modulation0.15Very High

Efficacy Against Insect Pests

This compound has demonstrated significant efficacy against various pest species including Aedes aegypti (yellow fever mosquito) and Musca domestica (housefly). Studies have shown that this compound can achieve high mortality rates in these insects under controlled conditions .

Case Study: Efficacy Against Aedes aegypti

A laboratory study evaluated the effectiveness of this compound against Aedes aegypti populations. The results indicated that this compound achieved over 80% mortality within 24 hours at a concentration of 0.5 µg/cm². Additionally, resistance monitoring revealed that certain populations exhibited moderate resistance due to metabolic detoxification mechanisms .

Resistance Mechanisms

Resistance to this compound and other pyrethroids often arises through metabolic pathways involving cytochrome P450 enzymes. These enzymes facilitate the detoxification of insecticides, reducing their efficacy. Research has shown that strains of Anopheles funestus resistant to pyrethroids exhibit increased P450 activity, which correlates with reduced susceptibility to this compound .

Table 2: Resistance Patterns in Insect Populations

Insect SpeciesResistance MechanismP450 Activity Level
Anopheles funestusMetabolic detoxificationHigh
Aedes aegyptiTarget site modificationModerate
Musca domesticaMetabolic detoxificationLow

Toxicological Implications

The toxicological profile of this compound has been assessed through various studies focusing on both target and non-target organisms. While it is effective against pests, concerns regarding its impact on beneficial insects and potential human health risks have been raised.

In laboratory settings, exposure to this compound has been linked to neurotoxic effects in non-target species, including mammals. For instance, juvenile rats exposed to high doses exhibited significant alterations in behavior and neurodevelopmental outcomes .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F5O2/c1-15(2)6(3-7(16)17)8(15)14(23)24-4-5-9(18)11(20)13(22)12(21)10(5)19/h3,6,8H,4H2,1-2H3/t6-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATDSXRLIUJOQN-SVRRBLITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041972
Record name Fenfluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-00-4, 67640-23-7, 67640-14-6
Record name Fenfluthrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75867-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorobenzyl RS-trans-Permethrinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067640237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenfluthrin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075867004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenfluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-pentafluorobenzyl (1R-trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name 2,3,4,5,6-pentafluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENFLUTHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/416P10SE9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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